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Compound of Interest

Compound Name: 4-Chloro-1H-inden-2(3H)-one

Cat. No.: B1357610 Get Quote

CAS Number: 74124-90-6

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction
4-Chloro-1H-inden-2(3H)-one is a halogenated derivative of the indanone scaffold, a

privileged structure in medicinal chemistry. The indanone core, consisting of a fused benzene

and cyclopentanone ring system, is a key pharmacophore in numerous biologically active

compounds. The introduction of a chlorine atom at the 4-position of the indanone ring can

significantly influence the molecule's physicochemical properties and biological activity, making

it a compound of interest for further investigation and as a potential intermediate in the

synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview

of the available data on 4-Chloro-1H-inden-2(3H)-one, including its chemical properties,

potential synthetic routes, reactivity, and prospects in drug discovery.

Physicochemical Properties
A summary of the key physicochemical properties for 4-Chloro-1H-inden-2(3H)-one is

presented in the table below. It is important to note that while some data is available from

chemical suppliers, specific experimental values for properties such as melting and boiling

points are not widely reported in the scientific literature.
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Property Value Source

CAS Number 74124-90-6 [Various Chemical Suppliers]

Molecular Formula C₉H₇ClO [1]

Molecular Weight 166.6 g/mol [1]

Appearance Solid [1]

Purity Typically ≥95% [2]

InChI Key
OTJSQABZKAMVSX-

UHFFFAOYSA-N
[1]

SMILES O=C1Cc2c(C1)c(Cl)ccc2 [2]

Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of 4-Chloro-1H-inden-2(3H)-one
is not readily available in the peer-reviewed literature. However, based on general synthetic

methodologies for 2-indanone derivatives, a plausible synthetic route would involve the

intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

A proposed synthetic workflow is outlined below:

Proposed Synthesis of 4-Chloro-1H-inden-2(3H)-one

3-(3-Chlorophenyl)propanoic acid 3-(3-Chlorophenyl)propanoyl chloride
Thionyl Chloride (SOCl₂) or Oxalyl Chloride

4-Chloro-1H-inden-2(3H)-one

Lewis Acid (e.g., AlCl₃)
Intramolecular Friedel-Crafts Acylation

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Chloro-1H-inden-2(3H)-one.

Experimental Protocol (Hypothetical): Intramolecular Friedel-Crafts Acylation
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Acid Chloride Formation: To a solution of 3-(3-chlorophenyl)propanoic acid in an inert solvent

(e.g., dichloromethane), an excess of a chlorinating agent such as thionyl chloride or oxalyl

chloride is added. The reaction mixture is stirred at room temperature until the evolution of

gas ceases, indicating the formation of 3-(3-chlorophenyl)propanoyl chloride. The excess

chlorinating agent and solvent are removed under reduced pressure.

Intramolecular Cyclization: The crude acid chloride is dissolved in a suitable solvent (e.g.,

dichloromethane or nitrobenzene) and cooled in an ice bath. A Lewis acid catalyst, such as

aluminum chloride (AlCl₃), is added portion-wise with stirring. The reaction mixture is then

allowed to warm to room temperature and stirred for several hours to facilitate the

intramolecular Friedel-Crafts acylation.

Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto

crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a

saturated sodium bicarbonate solution, and brine. The organic phase is then dried over

anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude

product can be purified by column chromatography on silica gel or by recrystallization to

yield 4-Chloro-1H-inden-2(3H)-one.

Reactivity and Chemical Behavior
The reactivity of 4-Chloro-1H-inden-2(3H)-one is dictated by the functional groups present in

its structure: the ketone, the aromatic ring, and the benzylic protons.

Reactivity Profile of 4-Chloro-1H-inden-2(3H)-one

4-Chloro-1H-inden-2(3H)-one

Nucleophilic Addition at Carbonyl

Nucleophiles
(e.g., Grignard reagents, organolithiums)

Electrophilic Aromatic Substitution

Electrophiles
(e.g., Nitrating agents, Halogens)

Reactions at α-Carbons

Base-catalyzed reactions
(e.g., Alkylation, Aldol condensation)
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Caption: Key reactive sites of 4-Chloro-1H-inden-2(3H)-one.

Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. Reactions with

organometallic reagents like Grignard or organolithium compounds would lead to the

formation of tertiary alcohols. Reduction with agents such as sodium borohydride would yield

the corresponding secondary alcohol.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions.

The chloro and the alkyl portion of the fused ring will direct incoming electrophiles.

α-Carbons: The protons on the carbons adjacent to the carbonyl group (α-carbons) are

acidic and can be removed by a base to form an enolate. This enolate can then react with

various electrophiles, allowing for alkylation, aldol condensation, and other carbon-carbon

bond-forming reactions at the α-position.

Potential Applications in Drug Development
While specific biological activity data for 4-Chloro-1H-inden-2(3H)-one is not extensively

documented, the broader class of indanone derivatives has shown significant promise in

various therapeutic areas. The indanone scaffold is a component of several approved drugs

and clinical candidates.

The potential utility of 4-Chloro-1H-inden-2(3H)-one in drug discovery lies in its role as a

versatile building block. The chloro substituent provides a handle for further chemical

modifications through nucleophilic aromatic substitution or cross-coupling reactions, enabling

the synthesis of a library of diverse indanone derivatives for biological screening.

Conclusion
4-Chloro-1H-inden-2(3H)-one is a chemical intermediate with potential for use in the synthesis

of more complex molecules, particularly within the pharmaceutical and agrochemical industries.

While detailed experimental data for this specific compound is sparse in the public domain, its

structural similarity to other well-studied indanones suggests a rich and varied reactivity profile.

Further research into the synthesis, characterization, and biological evaluation of this

compound and its derivatives could unveil novel applications in medicinal chemistry and
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materials science. This guide serves as a foundational resource for researchers interested in

exploring the potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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